molecular formula C26H16F2N2O4S B3575462 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide

Cat. No.: B3575462
M. Wt: 490.5 g/mol
InChI Key: XVLKOUMSQHHPOT-UHFFFAOYSA-N
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Description

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide is a synthetic organic compound with the molecular formula C26H18F2N2O3. It is characterized by the presence of fluorine atoms and a benzamide group, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

  • Step 1: Formation of 4-fluorobenzoyl chloride:
    • Reagent: 4-fluorobenzoic acid
    • Catalyst: Thionyl chloride (SOCl2)
    • Conditions: Reflux in an inert atmosphere
  • Step 2: Formation of 4-fluorobenzamide:
    • Reagent: 4-fluorobenzoyl chloride
    • Catalyst: Ammonia (NH3)
    • Conditions: Low temperature, typically around 0°C
  • Step 3: Coupling with dibenzothiophene:
    • Reagent: 4-fluorobenzamide
    • Catalyst: Palladium on carbon (Pd/C)
    • Conditions: Hydrogenation at elevated temperatures and pressures

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Major Products: Oxidized derivatives with altered functional groups
  • Reduction:
    • Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvents
    • Major Products: Reduced derivatives with altered functional groups
  • Substitution:
    • Reagents: Halogenating agents (e.g., N-bromosuccinimide)
    • Conditions: Solvent medium, often polar aprotic solvents
    • Major Products: Substituted derivatives with different halogen atoms

Scientific Research Applications

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide has a wide range of applications in scientific research:

  • Chemistry:
    • Used as a building block in the synthesis of more complex molecules
    • Studied for its reactivity and stability under various conditions
  • Biology:
    • Investigated for its potential as a biochemical probe
    • Studied for its interactions with biological macromolecules
  • Medicine:
    • Explored for its potential therapeutic properties
    • Studied for its effects on specific biological pathways
  • Industry:
    • Used in the development of advanced materials
    • Studied for its potential applications in electronics and photonics

Mechanism of Action

The mechanism of action of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide can be compared with other similar compounds, such as:

  • 4-fluoro-N-[4-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
  • 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

These compounds share structural similarities but differ in the position and number of fluorine atoms and other functional groups. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[7-[(4-fluorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F2N2O4S/c27-17-5-1-15(2-6-17)25(31)29-19-9-11-21-22-12-10-20(14-24(22)35(33,34)23(21)13-19)30-26(32)16-3-7-18(28)8-4-16/h1-14H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLKOUMSQHHPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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